molecular formula C8H13NO6 B1677799 O-succinyl-L-homoserine CAS No. 1492-23-5

O-succinyl-L-homoserine

Cat. No. B1677799
CAS RN: 1492-23-5
M. Wt: 219.19 g/mol
InChI Key: GNISQJGXJIDKDJ-YFKPBYRVSA-N
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Description

O-succinyl-L-homoserine is a homoserine derivative . It is an intermediate in the biosynthesis of methionine in Escherichia coli and Salmonella typhimurium . It is also a crucial precursor of L-methionine biosynthesis in microorganisms .


Synthesis Analysis

The synthesis of O-succinyl-L-homoserine involves the enzyme homoserine O-succinyltransferase . This enzyme catalyzes the chemical reaction between succinyl-CoA and L-homoserine to produce CoA and O-succinyl-L-homoserine . In E. coli, the metJ and metI genes were deleted to obtain a strain capable of producing OSH with high yield .


Molecular Structure Analysis

The chemical formula of O-succinyl-L-homoserine is C8H13NO6 . Its exact mass is 219.07 and its molecular weight is 219.193 .


Chemical Reactions Analysis

O-succinyl-L-homoserine can be converted to L-methionine by the enzyme O-succinyl-L-homoserine sulfhydrylase . It is also a potential platform chemical for the production of C4 chemicals .


Physical And Chemical Properties Analysis

O-succinyl-L-homoserine is a white powder . It has a storage temperature of -20°C .

Scientific Research Applications

OSH as a Platform Chemical

OSH is highlighted as an important platform chemical for the production of various C4 chemicals such as succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol. Research emphasizes the genetic manipulation of Escherichia coli to increase OSH productivity, demonstrating its central role in biotechnological applications aimed at producing bulk chemicals from renewable resources. The enhanced production of OSH in engineered strains involves strategic deletions and overexpressions within the metabolic pathways, aiming to increase the supply of precursor succinyl-CoA and direct metabolic flux towards OSH biosynthesis for higher yield (Peng Liu et al., 2020; Kuk-Ki Hong et al., 2014).

Enzymatic Studies and Metabolic Engineering

Homoserine trans-succinylase, a key enzyme in methionine biosynthesis in E. coli, demonstrates the precise biochemical processes where OSH acts as a substrate. Studies have elucidated the enzyme's active site and provided insights into the regulation of this pathway, which is tightly controlled due to its significance in bacterial metabolism. These findings support the development of engineered strains for improved OSH production, focusing on the balance between enzyme activity, stability, and substrate specificity (R. Rosen et al., 2004; Jian-Feng Huang et al., 2018).

Biotechnological Production and Characterization

Advancements in the biotechnological production of OSH have been made through metabolic engineering strategies that optimize the metabolic pathways in E. coli. These strategies include the deletion of genes encoding transcriptional repressors and transporters, overexpression of key enzymes to enhance the metabolic flux from aspartate to OSH, and attenuation of feedback inhibition mechanisms. The highest reported OSH yield to date highlights the potential of these engineered strains for large-scale production, providing a detailed understanding of the productive properties and effects of additives on fermentation processes (Wen-Yuan Zhu et al., 2021).

Safety And Hazards

When handling O-succinyl-L-homoserine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

O-succinyl-L-homoserine is a promising platform chemical for the production of C4 chemicals with huge market potential . It can be produced by fermentation from glucose . The production of O-succinyl-L-homoserine through chemical method or the current engineering strain is difficult and not optimal, and thereby much attention has been paid to its tremendous demand used in various fields .

properties

IUPAC Name

(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISQJGXJIDKDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164192
Record name O-Succinylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-succinyl-L-homoserine

CAS RN

1492-23-5
Record name O-Succinylhomoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1492-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Succinylhomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Succinylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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